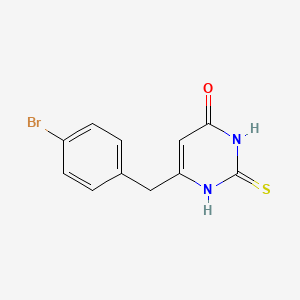
6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
説明
6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C11H9BrN2OS and its molecular weight is 297.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a synthetic compound belonging to the pyrimidine family, characterized by its unique thioxo and bromobenzyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The compound's molecular formula is , with a molecular weight of approximately 320.18 g/mol. The presence of the bromobenzyl group at the 6-position and the thioxo group at the 2-position are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.18 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been tested against various cancer cell lines, demonstrating varying levels of cytotoxicity.
Case Study: Antitumor Efficacy
In a comparative study, derivatives were evaluated against three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results showed that compounds similar to this compound inhibited cell proliferation effectively in both two-dimensional (2D) and three-dimensional (3D) cultures.
| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |
|---|---|---|---|
| Compound A | 5.26 ± 0.45 | 6.12 ± 0.33 | 7.48 ± 0.29 |
| Compound B | 9.15 ± 0.76 | 8.45 ± 0.54 | 10.32 ± 0.61 |
| 6-(4-Bromobenzyl)-... | 7.10 ± 0.50 | 6.26 ± 0.33 | 6.48 ± 0.11 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The compound demonstrated promising antibacterial activity through broth microdilution assays.
Antimicrobial Testing Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These findings indicate that derivatives of this compound could serve as effective antimicrobial agents.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:
- DNA Binding : The compound may bind to DNA, inhibiting DNA-dependent enzymes and disrupting cellular replication processes.
- Enzyme Inhibition : It may also act as an inhibitor for various enzymes involved in tumor growth and microbial metabolism.
特性
IUPAC Name |
6-[(4-bromophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILJHCDMNCWASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















